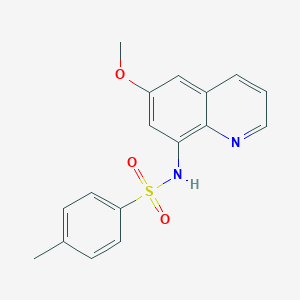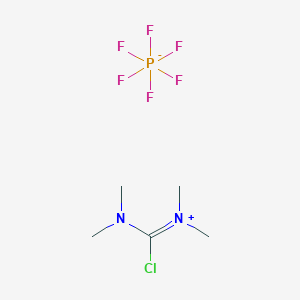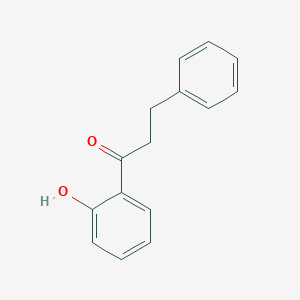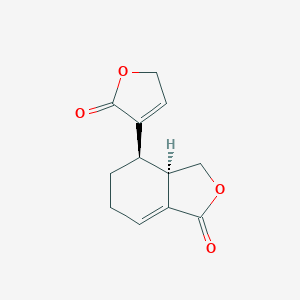
Differolide
概要
説明
Differolide is a naturally occurring compound isolated from the bacterium Streptomyces qaidamensis. This compound has garnered significant attention due to its potent antioxidant properties. Streptomyces species are well-known for producing a wide array of bioactive natural products, including antibiotics, anticancer agents, and antioxidants .
科学的研究の応用
Differolide has a wide range of scientific research applications due to its antioxidant properties. In chemistry, it is used as a model compound to study the mechanisms of antioxidant activity. In biology, this compound is investigated for its potential to protect cells from oxidative stress. In medicine, it is explored for its potential therapeutic applications in treating diseases associated with oxidative damage, such as cancer and neurodegenerative disorders. In industry, this compound is considered for use in the development of antioxidant formulations for cosmetics and food preservation .
作用機序
Target of Action
Differolide is an antioxidant . Its primary targets are reactive oxygen species (ROS) that cause oxidative stress in cells . By neutralizing these ROS, this compound helps to maintain the redox balance within cells and prevent cellular damage .
Mode of Action
This compound interacts with ROS by donating electrons, which neutralizes the ROS and prevents them from causing oxidative damage to cellular components such as proteins, lipids, and DNA . This interaction results in the conversion of this compound into a more stable form, thereby reducing its reactivity .
Biochemical Pathways
The antioxidant action of this compound affects various biochemical pathways involved in cellular redox balance . By neutralizing ROS, this compound can prevent the activation of stress-related signaling pathways and the subsequent expression of genes involved in inflammation, apoptosis, and other stress responses .
Result of Action
The molecular and cellular effects of this compound’s action include the prevention of oxidative damage to cellular components, the maintenance of cellular redox balance, and the inhibition of stress-related cellular responses . These effects contribute to the overall antioxidant activity of this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other antioxidants can enhance the effectiveness of this compound by providing additional electron donors . Additionally, factors such as pH and temperature can affect the stability of this compound and its ability to neutralize ROS .
生化学分析
Biochemical Properties
It is known that Differolide is involved in antioxidant reactions, which suggests it interacts with enzymes, proteins, and other biomolecules involved in oxidative stress responses .
Molecular Mechanism
Its antioxidant activity suggests that it may exert its effects at the molecular level by scavenging free radicals, thereby preventing oxidative damage to biomolecules .
Temporal Effects in Laboratory Settings
Given its antioxidant properties, it is reasonable to hypothesize that this compound may have long-term protective effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Given its antioxidant properties, it is likely that this compound interacts with enzymes or cofactors involved in oxidative stress responses .
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of differolide involves the identification of a specific biosynthetic gene cluster within Streptomyces qaidamensis. This gene cluster is responsible for the production of this compound through a series of enzymatic reactions. The compound is typically isolated from the bacterial culture using high-resolution liquid chromatography-mass spectrometry (HR-LC-MS) techniques .
Industrial Production Methods: Industrial production of this compound can be achieved by optimizing the fermentation conditions of Streptomyces qaidamensis. This involves controlling factors such as temperature, pH, and nutrient availability to maximize the yield of this compound. Genetic engineering techniques can also be employed to enhance the production of this compound by overexpressing the biosynthetic gene cluster responsible for its synthesis .
化学反応の分析
Types of Reactions: Differolide undergoes various chemical reactions, including oxidation and reduction. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may lead to the formation of this compound derivatives with enhanced antioxidant properties .
類似化合物との比較
Similar Compounds: Similar compounds to differolide include other polyketides produced by Streptomyces species, such as erythromycin and tetracycline. These compounds share structural similarities and are known for their bioactive properties.
Uniqueness of this compound: What sets this compound apart from other similar compounds is its potent antioxidant activity. While many polyketides exhibit various bioactivities, this compound’s ability to effectively scavenge free radicals and protect against oxidative stress makes it unique. Additionally, the specific biosynthetic pathway and gene cluster responsible for this compound production in Streptomyces qaidamensis further highlight its distinctiveness .
特性
IUPAC Name |
(3aR,4R)-4-(5-oxo-2H-furan-4-yl)-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c13-11-9(4-5-15-11)7-2-1-3-8-10(7)6-16-12(8)14/h3-4,7,10H,1-2,5-6H2/t7-,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEPCFIVJSRFRT-OIBJUYFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2COC(=O)C2=C1)C3=CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]2COC(=O)C2=C1)C3=CCOC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90147751 | |
| Record name | Differolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106750-00-9 | |
| Record name | Differolide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106750009 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Differolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90147751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B21794.png)
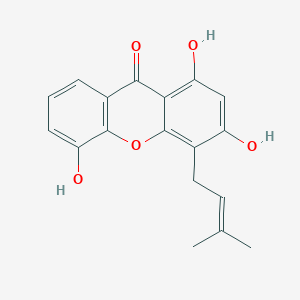
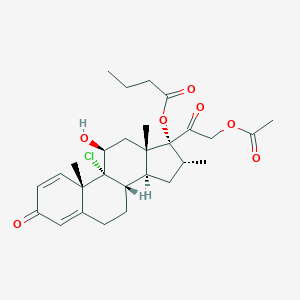
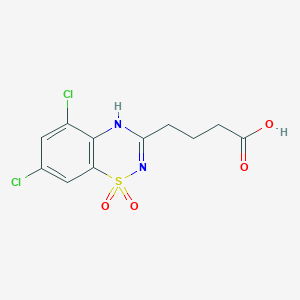
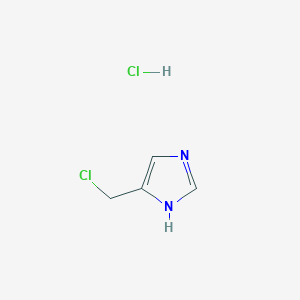
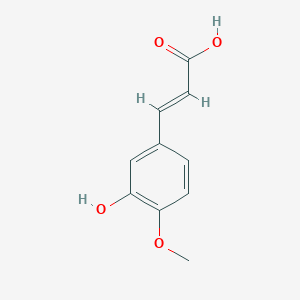


![2-[[2-[2-[[2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]propanoylamino]acetyl]-methylamino]-N-(2-hydroxyethyl)-3-phenylpropanamide](/img/structure/B21817.png)

![2-[p-(1-Bromo-2-methylpropyl)phenyl]propionic Acid](/img/structure/B21825.png)
